5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione
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Overview
Description
5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione is a heterocyclic compound that features a benzo[d]oxazole core substituted with a pentafluorosulfanyl group at the 5-position and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione typically involves the following steps:
Formation of the Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Pentafluorosulfanyl Group: The pentafluorosulfanyl group can be introduced via nucleophilic substitution reactions using pentafluorosulfanyl-containing reagents.
Formation of the Thione Group: The thione group can be introduced by reacting the benzo[d]oxazole derivative with sulfur or sulfur-containing reagents under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can undergo reduction reactions to form the corresponding thiol or sulfide derivatives.
Substitution: The pentafluorosulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties
Materials Science: The unique electronic properties of the pentafluorosulfanyl group make this compound a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: The compound can modulate signaling pathways such as the Akt/GSK-3β/NF-κB pathway, which is implicated in cell survival, inflammation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole Derivatives: Compounds such as 2-(2-hydroxyphenyl)benzo[d]oxazole and 2-(2-aminophenyl)benzo[d]oxazole share the benzo[d]oxazole core but differ in their substituents and functional groups.
Pentafluorosulfanyl-Containing Compounds: Compounds like 4-(pentafluorosulfanyl)aniline and 3-(pentafluorosulfanyl)phenol contain the pentafluorosulfanyl group but differ in their core structures.
Uniqueness
5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione is unique due to the combination of the benzo[d]oxazole core, the pentafluorosulfanyl group, and the thione group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(pentafluoro-λ6-sulfanyl)-3H-1,3-benzoxazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NOS2/c8-16(9,10,11,12)4-1-2-6-5(3-4)13-7(15)14-6/h1-3H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWIQPWSAXXQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(F)(F)(F)(F)F)NC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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